![molecular formula C20H19N3O5S2 B3206541 N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040670-10-7](/img/structure/B3206541.png)
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Vue d'ensemble
Description
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a complex organic compound that features a benzodioxole ring, a thiazole ring, and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a base.
Amide Bond Formation: Finally, the benzodioxole and thiazole derivatives are coupled through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The benzodioxole ring can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation or metal hydrides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride
Substitution: Nucleophiles such as amines or thiols
Major Products
Oxidation: Carboxylic acids or ketones
Reduction: Amines
Substitution: Various substituted sulfonamides
Applications De Recherche Scientifique
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzodioxole ring can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. The thiazole ring may participate in π-π stacking interactions, enhancing the binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]acetamide
- **N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]butanamide
Uniqueness
N-(2H-1,3-benzodioxol-5-yl)-3-[2-(4-methylbenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities compared to its analogs. The presence of the benzodioxole ring and the sulfonamide group in a single molecule is relatively rare, making it a valuable compound for further research.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S2/c1-13-2-6-16(7-3-13)30(25,26)23-20-22-15(11-29-20)5-9-19(24)21-14-4-8-17-18(10-14)28-12-27-17/h2-4,6-8,10-11H,5,9,12H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAUXJWJMYYGIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206467.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(4-methylphenylsulfonamido)thiazol-4-yl)propanamide](/img/structure/B3206473.png)
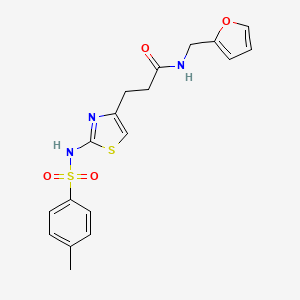
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206496.png)

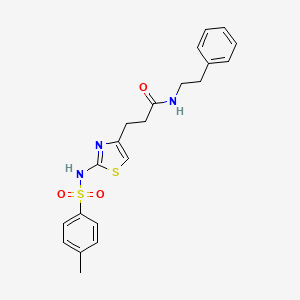
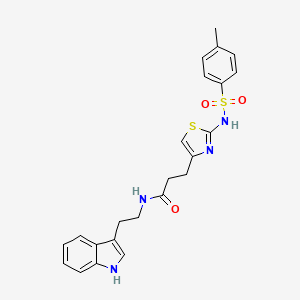
![N-(4-bromophenyl)-2-(2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3206519.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206527.png)
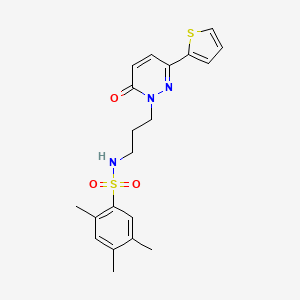
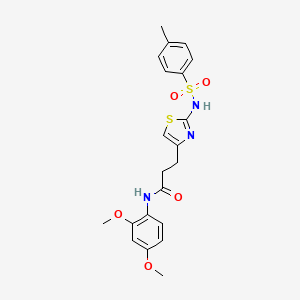
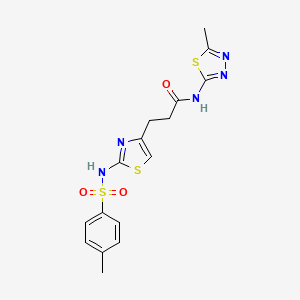
![N-(3-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3206569.png)
![2-(((3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-cyclopropylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3206584.png)
